1-(6-methoxy-1H-indol-3-yl)-2-methylpropan-2-amine
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Overview
Description
1-(6-Methoxy-1H-indol-3-yl)-2-methylpropan-2-amine is an organic compound belonging to the indole family. This compound features a methoxy group at the 6th position of the indole ring and a methylpropan-2-amine side chain. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-methoxy-1H-indol-3-yl)-2-methylpropan-2-amine typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxyindole.
Alkylation: The indole is alkylated using a suitable alkylating agent, such as 2-bromo-2-methylpropane, under basic conditions.
Amine Introduction: The resulting intermediate is then subjected to reductive amination to introduce the amine group, forming the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Methoxy-1H-indol-3-yl)-2-methylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium hydride in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of corresponding indole-3-carboxylic acid derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
1-(6-Methoxy-1H-indol-3-yl)-2-methylpropan-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(6-methoxy-1H-indol-3-yl)-2-methylpropan-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
- 1-(6-Methoxy-1H-indol-3-yl)ethanone
- 2-(6-Methoxy-1H-indol-3-yl)ethanamine hydrochloride
Comparison: 1-(6-Methoxy-1H-indol-3-yl)-2-methylpropan-2-amine is unique due to its specific side chain, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific research applications.
This comprehensive overview highlights the significance of this compound in various scientific domains. Its unique structure and versatile reactivity make it a compound of interest for ongoing research and industrial applications.
Properties
CAS No. |
15467-29-5 |
---|---|
Molecular Formula |
C13H18N2O |
Molecular Weight |
218.3 |
Purity |
95 |
Origin of Product |
United States |
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